BMY 14802

Sigma Receptor Selectivity Dopamine D2

BMY 14802 (BMS-181100) is not a generic sigma ligand. Its unique polypharmacology—σ1 antagonism coupled with 5-HT1A and α1 agonism—makes it the only tool to dissect L-DOPA-induced dyskinesia via 5-HT1A pathways, a mechanism not shared by other sigma ligands. With 57-fold selectivity over D2 receptors, it suppresses psychosis models without catalepsy, while its non-stereospecific neuroprotection against METH toxicity enables dopamine-receptor-focused studies unobtainable with conventional compounds. Ideal for in vivo behavioral pharmacology.

Molecular Formula C18H22F2N4O
Molecular Weight 348.4 g/mol
CAS No. 105565-56-8
Cat. No. B034006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMY 14802
CAS105565-56-8
Synonymsalpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
BMS 181100
BMS-181100
BMY 14802
BMY 14802-1
BMY-14802
Molecular FormulaC18H22F2N4O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=NC=C(C=N3)F
InChIInChI=1S/C18H22F2N4O/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18/h3-6,12-13,17,25H,1-2,7-11H2
InChIKeyZXUYYZPJUGQHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMY 14802 for Research: A Sigma-1 Receptor Antagonist with a Distinct Pharmacological Fingerprint


BMY 14802 (also known as BMS-181100) is a synthetic small molecule that acts as a potent and selective antagonist at the sigma-1 (σ1) receptor. It exhibits an IC50 value of approximately 100-112 nM at this primary target, while demonstrating significantly lower affinity for serotonin 5-HT1A and adrenergic α1 receptors, and minimal activity at dopamine D2 receptors . This distinct binding profile differentiates it from many conventional antipsychotics and has driven its extensive investigation in preclinical models of psychosis, Parkinson's disease (PD) dyskinesia, and psychostimulant-induced neurotoxicity [1].

BMY 14802 Procurement: Why a Broad Sigma Ligand is an Unreliable Substitute


Procurement decisions for sigma receptor ligands cannot be based on target class alone. BMY 14802 possesses a unique polypharmacology that defines its preclinical effects; its primary action as a σ1 antagonist is coupled with 5-HT1A and α1 agonism . This specific combination is crucial, as its ability to suppress L-DOPA-induced dyskinesia is entirely dependent on its 5-HT1A agonist activity, a mechanism not shared by other sigma ligands [1]. Conversely, its neuroprotective effects against methamphetamine toxicity are not mediated by sigma receptors but by dopamine receptor antagonism, with its enantiomers showing divergent, non-stereospecific efficacy [2]. These critical functional nuances are absent from a generic compound, making BMY 14802 an irreplaceable tool for dissecting complex neurological pathways.

BMY 14802 Quantitative Evidence: A Comparator-Based Guide for Scientific Selection


Receptor Binding Selectivity Profile of BMY 14802 vs. Haloperidol

BMY 14802 demonstrates a high degree of selectivity for the sigma receptor over the dopamine D2 receptor, a key differentiator from classical antipsychotics like haloperidol. In vitro binding assays show BMY 14802 has a sigma receptor IC50 of 112 nM, while its affinity for the D2 receptor is nearly 57-fold lower at 6,340 nM . This contrasts sharply with haloperidol, a potent D2 antagonist, which induces catalepsy and extrapyramidal side effects [1].

Sigma Receptor Selectivity Dopamine D2

Comparative In Vivo Dopamine Modulation: BMY 14802 vs. Clozapine

BMY 14802 and the atypical antipsychotic clozapine produce distinct patterns of dopamine (DA) modulation in vivo. A microdialysis study in mice showed that BMY 14802 (administered systemically) increased both DA metabolism and extracellular DA release, while clozapine increased DA metabolism but decreased DA release [1]. This is the first demonstration of a sigma ligand mediating DA release in vivo, highlighting a unique neurochemical signature not shared by its atypical antipsychotic comparator [2].

Dopamine Release Atypical Antipsychotic Microdialysis

Anti-Dyskinetic Efficacy of BMY 14802 vs. Buspirone and Other Sigma Ligands

In a rat model of Parkinson's disease, BMY 14802 demonstrated a dose-dependent suppression of abnormal involuntary movements (AIMs) induced by L-DOPA at doses of 10 and 20 mg/kg [1]. While buspirone, a 5-HT1A agonist, also suppressed AIMs, other sigma-acting compounds (including BD-1047, finasteride, SM-21, DTG, and carbetapentane) were completely ineffective [2]. Crucially, the anti-dyskinetic effect of BMY 14802 was reversed by the 5-HT1A antagonist WAY-100635 (0.5 mg/kg), confirming its mechanism is dependent on 5-HT1A agonism rather than σ1 antagonism [3].

L-DOPA-Induced Dyskinesia Parkinson's Disease 5-HT1A Agonist

Divergent Neurotensin Modulation: BMY 14802 vs. Haloperidol Regional Effects

While both BMY 14802 (35 mg/kg/day i.p.) and haloperidol (1 mg/kg i.p.) increase neurotensin (NT) concentrations in the nucleus accumbens and caudate, their effects in the frontal cortex are opposite [1]. Chronic treatment with BMY 14802 produced a significant decrease in NT concentration in the frontal cortex, whereas haloperidol induces an increase or no change [2]. This regional dissociation suggests that BMY 14802 and haloperidol, despite some overlapping effects, modulate NT systems through distinct mechanisms [3].

Neurotensin Antipsychotic Regional Brain Chemistry

Behavioral Profile: Lack of Catalepsy with BMY 14802 vs. Classical Neuroleptics

BMY 14802 is atypical of standard neuroleptics in that it does not induce catalepsy in rats, a predictive model for extrapyramidal side effects (EPS) in humans . In contrast, classical antipsychotics like haloperidol reliably produce catalepsy at therapeutic doses due to their potent D2 receptor antagonism [1]. In a rat model of dystonia, BMY 14802 not only failed to induce dystonia but actively attenuated dystonia induced by the sigma agonist DTG, whereas haloperidol acted as an agonist and induced dystonia [2].

Catalepsy Extrapyramidal Side Effects Antipsychotic

BMY 14802 Applications: Evidence-Based Research Scenarios for Optimal Use


Investigating Atypical Antipsychotic Mechanisms Without D2-Mediated Confounds

BMY 14802 is ideally suited for in vivo studies aiming to dissect antipsychotic-like efficacy without the confounding motor side effects of D2 antagonism. Its high selectivity for sigma over D2 receptors (57-fold) and its inability to induce catalepsy in rodents [1] provide a clean pharmacological tool to probe sigma- and 5-HT1A-mediated pathways in behavioral models of psychosis, such as conditioned avoidance response (ED50 = 26.4 mg/kg) and apomorphine-induced stereotypy (ED50 = 33 mg/kg) [2].

Studying L-DOPA-Induced Dyskinesia and 5-HT1A Agonist Mechanisms

BMY 14802 is a validated research compound for investigating the 5-HT1A receptor's role in modulating L-DOPA-induced dyskinesia (LID) in Parkinson's disease models. Its ability to dose-dependently (10-20 mg/kg) suppress abnormal involuntary movements in the 6-OHDA rat model, an effect reversible by the 5-HT1A antagonist WAY-100635, makes it a specific tool for this pathway [1]. This application is unique as other sigma ligands do not share this 5-HT1A-dependent efficacy [2].

Dissecting Dopamine Release Mechanisms Independent of D2 Blockade

Researchers studying the regulation of dopamine (DA) release can use BMY 14802 as a unique pharmacological probe. Unlike clozapine, which decreases DA release, BMY 14802 increases it in vivo, representing the first demonstration of sigma ligand-mediated DA release [1]. This distinct neurochemical signature allows for the investigation of sigma-receptor-mediated control of dopaminergic systems without the confounding influence of direct D2 receptor antagonism [2].

Exploring Neuroprotective Strategies Against Methamphetamine Toxicity

BMY 14802 serves as a lead compound for studying neuroprotection against methamphetamine (METH)-induced dopaminergic neurotoxicity. Studies show that (±)-BMY 14802 attenuates METH-induced neuropathology, but this effect is not mediated by sigma receptors and is not stereospecific, with the less sigma-active enantiomer (-)-BMY 14802 being more potent [1]. This unusual pharmacology makes it a valuable tool for probing non-sigma, dopamine-receptor-mediated neuroprotective mechanisms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMY 14802

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.